BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE
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Overview
Description
BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE is a complex organic compound featuring a thiophene ring, a cyano group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with cyanoacrylamides under basic conditions. The reaction may involve the use of catalysts such as palladium complexes or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate environmentally sustainable practices, such as the use of green solvents and recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets. The cyano group and thiophene ring are crucial for its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2,5-dimethylthiophene and 2-thiophenecarboxaldehyde.
Cyanoacrylamides: Compounds like N-(2-cyanoethyl)acrylamide and N-(2-cyanopropyl)acrylamide.
Acrylamido benzoates: Compounds such as butyl 4-(acrylamido)benzoate and ethyl 4-(acrylamido)benzoate
Uniqueness
BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE is unique due to its combination of a thiophene ring, cyano group, and acrylamide moiety. This combination imparts specific electronic and steric properties that make it suitable for various applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
butyl 4-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-3-10-24-19(23)14-6-8-16(9-7-14)21-18(22)15(13-20)12-17-5-4-11-25-17/h4-9,11-12H,2-3,10H2,1H3,(H,21,22)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYOJMRXHPKHJJ-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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